Methyl Cyclohex-2-ene-1-carboxylate

Description

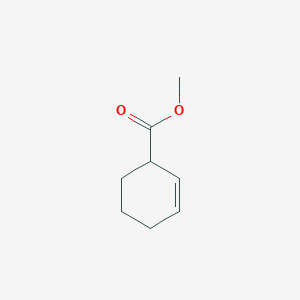

Structure

3D Structure

Properties

IUPAC Name |

methyl cyclohex-2-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVHTVRTQUBZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451592 | |

| Record name | Methyl cyclohex-2-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25662-37-7 | |

| Record name | Methyl cyclohex-2-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Cyclohex-2-ene-1-carboxylate

For researchers, scientists, and professionals in drug development, understanding the structure, synthesis, and properties of key organic molecules is paramount. This guide provides a detailed overview of Methyl Cyclohex-2-ene-1-carboxylate, a cyclohexene derivative with potential applications in organic synthesis and as a building block for more complex molecules.

Core Structure and Chemical Identity

Methyl Cyclohex-2-ene-1-carboxylate is a cyclic ester with the molecular formula C₈H₁₂O₂.[1] Its structure consists of a six-membered carbon ring (cyclohexene) containing a double bond between carbons 2 and 3. A methyl carboxylate group (-COOCH₃) is attached to carbon 1.

IUPAC Name: methyl cyclohex-2-ene-1-carboxylate[1] CAS Number: 25662-37-7[1] Molecular Weight: 140.18 g/mol [1]

The spatial arrangement of the atoms and the presence of the ester and alkene functional groups are key to its chemical reactivity and make it a versatile intermediate in organic synthesis.

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical and spectroscopic data for Methyl Cyclohex-2-ene-1-carboxylate.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₂ | [1] |

| Molecular Weight | 140.18 g/mol | [1] |

| InChI Key | LKVHTVRTQUBZDN-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)C1CCCC=C1 | [1] |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | (Predicted) δ (ppm): 5.7-5.9 (m, 2H, -CH=CH-), 3.7 (s, 3H, -OCH₃), 3.2 (m, 1H, -CH-COO-), 1.8-2.2 (m, 4H, -CH₂-), 1.5-1.7 (m, 2H, -CH₂-) |

| ¹³C NMR | (Predicted) δ (ppm): 174 (-C=O), 128-130 (-CH=CH-), 52 (-OCH₃), 40 (-CH-COO-), 20-30 (-CH₂-) |

| Infrared (IR) | (Predicted) ν (cm⁻¹): ~3030 (C-H, alkene), ~2950 (C-H, alkane), ~1735 (C=O, ester), ~1650 (C=C, alkene), ~1170 (C-O, ester) |

| Mass Spec. | Molecular Ion (M⁺): m/z = 140 |

Synthesis via Diels-Alder Reaction

The most common and efficient method for synthesizing the cyclohexene core of Methyl Cyclohex-2-ene-1-carboxylate is the Diels-Alder reaction. This [4+2] cycloaddition reaction involves a conjugated diene (1,3-butadiene) and a dienophile (methyl acrylate).

Objective: To synthesize Methyl Cyclohex-2-ene-1-carboxylate from 1,3-butadiene and methyl acrylate.

Materials:

-

1,3-Butadiene (in a suitable form, e.g., generated in situ from sulfolene)

-

Methyl acrylate

-

Hydroquinone (inhibitor)

-

Toluene (solvent)

-

Anhydrous magnesium sulfate

-

Diatomaceous earth (e.g., Celite®)

Equipment:

-

High-pressure reaction vessel or a sealed tube

-

Heating and stirring apparatus

-

Rotary evaporator

-

Apparatus for fractional distillation

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine methyl acrylate (1.0 equivalent), a slight excess of 1,3-butadiene (1.2 equivalents), and a small amount of hydroquinone to inhibit polymerization. Add dry toluene as the solvent.

-

Reaction Conditions: Seal the vessel and heat the mixture to approximately 150-180°C with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully vent any excess pressure.

-

Purification:

-

Transfer the reaction mixture to a round-bottom flask.

-

Remove the toluene solvent using a rotary evaporator.

-

The crude product is then purified by fractional distillation under reduced pressure to isolate the Methyl Cyclohex-2-ene-1-carboxylate.

-

Safety Precautions: 1,3-Butadiene is a flammable gas and should be handled with care in a well-ventilated fume hood. The reaction is conducted at high pressure and temperature and requires appropriate safety equipment.

Caption: Workflow for the synthesis and analysis of Methyl Cyclohex-2-ene-1-carboxylate.

Biological and Pharmaceutical Relevance

While direct biological activity or involvement in specific signaling pathways for Methyl Cyclohex-2-ene-1-carboxylate is not extensively documented, its structural motif is of interest in medicinal chemistry. Cyclohexene derivatives are scaffolds for various biologically active molecules.

Derivatives of cyclohexene carboxylic acid have been investigated for their potential pharmacological activities. For instance, certain amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have demonstrated anti-inflammatory and antiproliferative properties.[2][3] These studies suggest that the cyclohexene ring can serve as a valuable scaffold for the design of new therapeutic agents.

Furthermore, a related compound, (S)-3-cyclohexene-1-carboxylic acid, is a key chiral building block in the synthesis of the anticoagulant drug Edoxaban. This highlights the importance of cyclohexene carboxylic acid derivatives as intermediates in the production of pharmaceuticals.

Caption: Conceptual drug discovery pathway utilizing the target molecule as a starting scaffold.

Conclusion

Methyl Cyclohex-2-ene-1-carboxylate is a valuable organic compound, readily synthesized via the robust Diels-Alder reaction. While its direct biological functions are not yet fully elucidated, its structure serves as a versatile platform for the synthesis of more complex molecules. For researchers in drug discovery and development, this compound and its derivatives represent a promising area for the exploration of new therapeutic agents. The methodologies and data presented in this guide provide a solid foundation for further investigation and application of Methyl Cyclohex-2-ene-1-carboxylate in scientific research.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Cyclohex-2-ene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl Cyclohex-2-ene-1-carboxylate, a valuable intermediate in organic synthesis. This document consolidates available data on its properties, reactivity, and spectral characteristics to support its application in research and development.

Compound Identification

Methyl Cyclohex-2-ene-1-carboxylate is a cyclic ester with the following identifiers:

| Identifier | Value |

| IUPAC Name | methyl cyclohex-2-ene-1-carboxylate[1][2] |

| CAS Number | 25662-37-7[1][2] |

| Molecular Formula | C₈H₁₂O₂[1] |

| Molecular Weight | 140.18 g/mol [1] |

| InChIKey | LKVHTVRTQUBZDN-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | COC(=O)C1CCCC=C1[2] |

Physical Properties

Table 1: Computed Physical Properties for Methyl Cyclohex-2-ene-1-carboxylate

| Property | Value | Source |

| XLogP3 | 1.8 | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Table 2: Experimental Physical Properties of Analogous Compounds

| Property | Methyl cyclohexanecarboxylate (Saturated Analogue) | Methyl 1-cyclohexene-1-carboxylate (Isomer) |

| Boiling Point | 183.0 °C @ 760 mmHg[3] | Not Available |

| Density | 0.990-0.999 g/cm³[3] | Not Available |

| Refractive Index | 1.439-1.447[3] | 1.4745-1.4795 @ 20°C[4] |

Chemical Properties and Reactivity

Methyl Cyclohex-2-ene-1-carboxylate possesses two primary functional groups that dictate its chemical reactivity: the carbon-carbon double bond within the cyclohexene ring and the methyl ester group.

-

Alkene Reactivity: The double bond can undergo various addition reactions, including hydrogenation, halogenation, hydrohalogenation, and epoxidation. These reactions typically proceed via electrophilic addition mechanisms.

-

Ester Reactivity: The ester group is susceptible to nucleophilic acyl substitution. The most common reaction is hydrolysis, which can be catalyzed by either acid or base, to yield cyclohex-2-ene-1-carboxylic acid and methanol.

Synthesis

The most common and direct route to Methyl Cyclohex-2-ene-1-carboxylate is through a Diels-Alder reaction . This [4+2] cycloaddition involves the reaction of a conjugated diene (1,3-butadiene) with a dienophile (methyl acrylate). The reaction is often catalyzed by a Lewis acid to improve the reaction rate and selectivity.

Caption: Diels-Alder synthesis pathway.

Key Chemical Transformations

The dual functionality of Methyl Cyclohex-2-ene-1-carboxylate allows for selective transformations, making it a versatile synthetic intermediate.

Caption: Key chemical transformations.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key transformations of Methyl Cyclohex-2-ene-1-carboxylate. These are generalized protocols and may require optimization based on specific laboratory conditions and desired scale.

Synthesis: Diels-Alder Reaction

This protocol describes the Lewis acid-catalyzed synthesis from 1,3-butadiene and methyl acrylate.

-

Reagents and Equipment:

-

1,3-butadiene (condensed and cooled)

-

Methyl acrylate

-

Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM) as solvent

-

Reaction vessel equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

-

Procedure:

-

A solution of methyl acrylate in anhydrous DCM is prepared in the reaction vessel under a nitrogen atmosphere and cooled to 0 °C using an ice bath.

-

The Lewis acid catalyst (e.g., BF₃·OEt₂) is added dropwise to the stirred solution.

-

A pre-cooled solution of 1,3-butadiene in anhydrous DCM is added slowly to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction is stirred at 0 °C for 2-4 hours, and then allowed to warm to room temperature and stirred for an additional 12-18 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by silica gel column chromatography to yield pure Methyl Cyclohex-2-ene-1-carboxylate.

-

Hydrogenation of the Alkene

This protocol describes the catalytic hydrogenation of the cyclohexene double bond.

-

Reagents and Equipment:

-

Methyl Cyclohex-2-ene-1-carboxylate

-

Catalyst (e.g., 5% Platinum on Carbon, Pt/C)

-

Solvent (e.g., Methanol or Ethyl Acetate)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

-

Filtration setup (e.g., Celite pad)

-

-

Procedure:

-

The catalyst (Pt/C) is carefully added to a solution of Methyl Cyclohex-2-ene-1-carboxylate in the chosen solvent in the hydrogenation vessel.

-

The vessel is sealed and purged with nitrogen, followed by hydrogen gas.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

-

The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.

-

Upon completion, the reaction vessel is carefully vented and purged with nitrogen.

-

The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filter cake is washed with the solvent.

-

The filtrate is concentrated under reduced pressure to yield Methyl cyclohexanecarboxylate.

-

Epoxidation of the Alkene

This protocol describes the formation of an epoxide across the double bond using a peroxy acid.

-

Reagents and Equipment:

-

Methyl Cyclohex-2-ene-1-carboxylate

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Aprotic solvent (e.g., Dichloromethane, DCM)

-

Reaction flask with a magnetic stirrer

-

Ice bath

-

-

Procedure:

-

Methyl Cyclohex-2-ene-1-carboxylate is dissolved in DCM in the reaction flask and cooled to 0 °C.

-

m-CPBA is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring overnight.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled again to 0 °C and the precipitated meta-chlorobenzoic acid is removed by filtration.

-

The filtrate is washed successively with a saturated aqueous solution of sodium sulfite, a saturated aqueous solution of sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate.

-

Hydrolysis of the Ester

This protocol outlines the base-catalyzed hydrolysis of the ester to the corresponding carboxylic acid.

-

Reagents and Equipment:

-

Methyl Cyclohex-2-ene-1-carboxylate

-

Aqueous base (e.g., 2M Sodium Hydroxide, NaOH)

-

Co-solvent (e.g., Methanol or Tetrahydrofuran, THF)

-

Aqueous acid for work-up (e.g., 1M Hydrochloric Acid, HCl)

-

Separatory funnel

-

-

Procedure:

-

Methyl Cyclohex-2-ene-1-carboxylate is dissolved in the co-solvent, and the aqueous NaOH solution is added.

-

The mixture is heated to reflux and stirred for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

-

The reaction mixture is cooled to room temperature, and the co-solvent is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified to a pH of ~2 with 1M HCl.

-

The resulting precipitate (the carboxylic acid) is collected by vacuum filtration, or if it is an oil, the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic extracts are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield Cyclohex-2-ene-1-carboxylic acid.

-

Spectroscopic Data

While experimental spectra for Methyl Cyclohex-2-ene-1-carboxylate are available in specialized databases, detailed peak assignments are not widely published. The expected spectral features are described below, with data for the saturated analogue provided for comparison.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl Cyclohex-2-ene-1-carboxylate

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| -O-CH₃ | ~3.7 | ~51 |

| C=O | - | ~175 |

| =CH- | 5.5 - 6.0 | 125 - 135 |

| -CH-(C=O) | ~3.0 | ~40 |

| -CH₂- (ring) | 1.5 - 2.5 | 20 - 30 |

Table 4: Experimental NMR Data for Methyl cyclohexanecarboxylate in CDCl₃

| Group | ¹H NMR Shift (ppm) |

| -O-CH₃ | 3.66 |

| -CH-(C=O) | 2.30 |

| -CH₂- (ring) | 1.24 - 1.90 |

| Source: ChemicalBook |

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=O stretch of the ester at approximately 1735 cm⁻¹, the C=C stretch of the alkene at around 1650 cm⁻¹, and C-H stretches for both sp² and sp³ hybridized carbons just above and below 3000 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 140. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and a retro-Diels-Alder fragmentation of the cyclohexene ring.

Safety and Handling

Methyl Cyclohex-2-ene-1-carboxylate should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

References

- 1. Methyl cyclohex-2-ene-1-carboxylate | C8H12O2 | CID 11007985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Methyl cyclohexanecarboxylate(4630-82-4) IR Spectrum [m.chemicalbook.com]

- 4. Methyl cyclohexanecarboxylate(4630-82-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Diels-Alder Synthesis of Methyl Cyclohex-2-ene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Diels-Alder synthesis of Methyl Cyclohex-2-ene-1-carboxylate, a valuable carbocyclic compound in organic synthesis. This document details the reaction mechanism, experimental protocols, and key data pertinent to researchers and professionals in the field of drug development and chemical synthesis.

Introduction to the Diels-Alder Reaction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic chemistry for the formation of six-membered rings. The reaction involves the concerted interaction of a conjugated diene (a 4π-electron system) with a dienophile (a 2π-electron system) to form a cyclohexene derivative. Its stereospecificity and predictability make it a cornerstone in the synthesis of complex organic molecules, including natural products and pharmaceuticals.[1]

The synthesis of Methyl Cyclohex-2-ene-1-carboxylate involves the reaction of 1,3-butadiene (the diene) with methyl acrylate (the dienophile). This reaction is a classic example of a Diels-Alder cycloaddition, yielding a functionalized cyclohexene ring.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction between 1,3-butadiene and methyl acrylate proceeds through a concerted pericyclic mechanism, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state. The stereochemistry of the reactants is retained in the product.

A key aspect of this reaction is the formation of two possible diastereomeric products: the endo and exo isomers. The endo product is generally favored under kinetic control, a preference often explained by secondary orbital interactions in the transition state.[2][3][4] However, the exo product is typically the more thermodynamically stable isomer.[2][3] For the reaction between 1,3-butadiene and monosubstituted dienophiles like methyl acrylate, the kinetic endo:exo ratios are often close to 1:1 under thermal conditions.[5]

The reaction rate and selectivity can be significantly influenced by the use of Lewis acid catalysts, such as boron trifluoride (BF₃). Lewis acids coordinate to the carbonyl oxygen of the dienophile (methyl acrylate), lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller HOMO-LUMO energy gap between the diene and dienophile accelerates the reaction.[1][6][7] Computational studies have shown that Lewis acid catalysis can also enhance the endo selectivity of the reaction.[7]

Caption: General reaction pathway for the Diels-Alder synthesis.

Experimental Protocols

3.1. General Procedure for the Synthesis of Methyl Cyclohex-2-ene-1-carboxylate

This procedure outlines the thermal Diels-Alder reaction between 1,3-butadiene and methyl acrylate.

Materials:

-

1,3-Butadiene (gas, condensed at low temperature or generated in situ)

-

Methyl acrylate (inhibitor removed prior to use)

-

Toluene or Xylene (anhydrous)

-

Hydroquinone (inhibitor)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Reaction vessel (e.g., sealed tube or a round-bottom flask with a reflux condenser and a cold finger)

Procedure:

-

Reaction Setup: In a flame-dried, sealed reaction tube or a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a cold finger cooled to -78 °C (dry ice/acetone), place methyl acrylate and a small amount of hydroquinone as a polymerization inhibitor.

-

Addition of Diene: Carefully condense a known amount of 1,3-butadiene gas into the reaction vessel.

-

Reaction Conditions: Seal the reaction vessel and heat the mixture in an oil bath. The reaction temperature and time will need to be optimized. Typical conditions for Diels-Alder reactions range from 80 to 150 °C for several hours.

-

Work-up: After the reaction is complete (monitored by TLC or GC), cool the vessel to room temperature. Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure Methyl Cyclohex-2-ene-1-carboxylate.

3.2. Lewis Acid Catalyzed Synthesis

For a catalyzed reaction, a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) can be added to the dienophile prior to the addition of the diene. The reaction is typically carried out at lower temperatures (e.g., 0 °C to room temperature) compared to the thermal reaction. The work-up will involve quenching the Lewis acid with an aqueous solution.

Caption: A generalized experimental workflow for the synthesis.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product, as well as typical reaction conditions for Diels-Alder reactions.

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 1,3-Butadiene | Buta-1,3-diene | C₄H₆ | 54.09 | -4.4 |

| Methyl acrylate | Methyl prop-2-enoate | C₄H₆O₂ | 86.09 | 80 |

| Product | Methyl cyclohex-2-ene-1-carboxylate | C₈H₁₂O₂ | 140.18 | 184-185 |

Table 2: Representative Reaction Conditions for Diels-Alder Synthesis

| Parameter | Thermal Conditions | Lewis Acid Catalyzed |

| Catalyst | None | BF₃, AlCl₃, etc. |

| Solvent | Toluene, Xylene, or neat | Dichloromethane, Toluene |

| Temperature | 80 - 150 °C | 0 °C - Room Temperature |

| Reaction Time | 2 - 24 hours | 1 - 6 hours |

| Typical Yield | Moderate to High | High |

Table 3: Spectroscopic Data for Methyl Cyclohex-2-ene-1-carboxylate [8]

| Spectroscopic Technique | Key Signals and Assignments |

| ¹H NMR | This data is for the related compound Methyl cyclohexanecarboxylate and can be used as a reference: 3.66 ppm (s, 3H, -OCH₃), 2.30 ppm (m, 1H, -CH-CO), 1.2-2.0 ppm (m, 8H, cyclohexyl protons).[9] For the target molecule, additional peaks in the olefinic region (around 5.5-6.0 ppm) would be expected. |

| ¹³C NMR | Data available from PubChem for Methyl cyclohex-2-ene-1-carboxylate.[8] |

| IR (Infrared) Spectroscopy | ~3020-3050 cm⁻¹ (=C-H stretch), ~2850-2950 cm⁻¹ (C-H stretch), ~1735 cm⁻¹ (C=O stretch, ester), ~1650 cm⁻¹ (C=C stretch).[10][11][12][13] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z = 140. Key fragments may include loss of -OCH₃ (m/z = 109) and loss of -COOCH₃ (m/z = 81) via retro-Diels-Alder reaction.[14][15] |

Conclusion

The Diels-Alder synthesis of Methyl Cyclohex-2-ene-1-carboxylate is a robust and efficient method for the construction of a functionalized six-membered ring. This guide provides a foundational understanding of the reaction mechanism, a representative experimental protocol, and key data to aid researchers in the synthesis and characterization of this important carbocycle. Further optimization of reaction conditions, including the use of Lewis acid catalysis, can lead to improved yields and selectivities, enhancing its utility in complex organic synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study | NSF Public Access Repository [par.nsf.gov]

- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl cyclohex-2-ene-1-carboxylate | C8H12O2 | CID 11007985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl cyclohexanecarboxylate(4630-82-4) 1H NMR [m.chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ejournal.upi.edu [ejournal.upi.edu]

- 12. Solved FTIR Spectra cyclohex-3-ene carboxylic acid methyl | Chegg.com [chegg.com]

- 13. 3-Cyclohexene-1-carboxylic acid, methyl ester [webbook.nist.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. whitman.edu [whitman.edu]

An In-depth Technical Guide to the Formation of Methyl Cyclohex-2-ene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthetic routes for Methyl Cyclohex-2-ene-1-carboxylate, a valuable intermediate in organic synthesis. The document details the core reaction mechanisms, provides in-depth experimental protocols, and presents quantitative data and spectroscopic analysis to facilitate laboratory application.

Core Synthesis: The Diels-Alder Reaction

The most direct and widely utilized method for the synthesis of Methyl Cyclohex-2-ene-1-carboxylate is the [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-butadiene (the diene) and methyl acrylate (the dienophile). This reaction forms a six-membered ring with a carbon-carbon double bond, directly yielding the cyclohexene scaffold.

Reaction Mechanism

The Diels-Alder reaction is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state. The reaction is thermally allowed and proceeds through the overlap of the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile.

The regioselectivity of the reaction leads to the formation of the 1,2-disubstituted cyclohexene ring. The stereochemistry of the dienophile is retained in the product.

Lewis Acid Catalysis

The rate and selectivity of the Diels-Alder reaction can be significantly enhanced by the use of Lewis acid catalysts, such as boron trifluoride (BF₃). The Lewis acid coordinates to the carbonyl oxygen of the methyl acrylate, making the dienophile more electron-deficient. This lowers the energy of the LUMO of the dienophile, bringing it closer in energy to the HOMO of the diene, which accelerates the reaction.[1][2] This catalytic effect also enhances the polarization of the dienophile, facilitating the cycloaddition.[2]

Experimental Protocols

1.3.1. Thermal Diels-Alder Reaction

-

Materials: 1,3-butadiene, methyl acrylate, a suitable solvent (e.g., toluene or xylene), and a polymerization inhibitor (e.g., hydroquinone).

-

Procedure:

-

A pressure vessel is charged with methyl acrylate and a small amount of polymerization inhibitor.

-

The vessel is cooled, and a measured excess of liquefied 1,3-butadiene is added.

-

The vessel is sealed and heated to a temperature between 100-150 °C for several hours.

-

After cooling, the excess butadiene and solvent are removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield Methyl Cyclohex-2-ene-1-carboxylate.

-

1.3.2. Lewis Acid-Catalyzed Diels-Alder Reaction

-

Materials: 1,3-butadiene, methyl acrylate, a Lewis acid catalyst (e.g., BF₃·OEt₂), and an anhydrous aprotic solvent (e.g., dichloromethane).

-

Procedure:

-

A solution of methyl acrylate in the anhydrous solvent is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled (typically to 0 °C or lower), and the Lewis acid catalyst is added dropwise.

-

A pre-condensed, chilled solution of 1,3-butadiene in the same solvent is then added slowly to the reaction mixture.

-

The reaction is stirred at a low temperature for a specified period.

-

The reaction is quenched by the addition of a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).

-

The organic layer is separated, washed, dried, and the solvent is removed.

-

The product is purified by column chromatography or distillation.

-

Quantitative Data

| Reaction Condition | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Thermal | None | 120 | 12 | 60-70 | - |

| Catalytic | BF₃·OEt₂ | 0 | 2 | >90 | [1][2] |

| Catalytic | AlCl₃ | 0 | 2 | >90 | [3] |

| Catalytic | SnCl₄ | 0 | 3 | 80-90 | [3] |

Alternative Synthesis Routes

While the Diels-Alder reaction is the most direct route, other synthetic methodologies can be employed to generate the cyclohexene ring system, which could be adapted to produce the target molecule or its precursors.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that creates a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[4][5] This method is primarily used to synthesize substituted cyclohexenones.[6] To arrive at Methyl Cyclohex-2-ene-1-carboxylate, further transformations of the resulting cyclohexenone would be necessary.

2.1.1. General Experimental Protocol for Robinson Annulation

-

Materials: A ketone (e.g., a β-ketoester), an α,β-unsaturated ketone (e.g., methyl vinyl ketone), a base (e.g., sodium ethoxide or potassium hydroxide), and a suitable solvent (e.g., ethanol).

-

Procedure:

-

The ketone is dissolved in the solvent, and the base is added to generate the enolate.

-

The α,β-unsaturated ketone is added to the reaction mixture, and the Michael addition is allowed to proceed.

-

The reaction is then heated to induce the intramolecular aldol condensation and subsequent dehydration to form the cyclohexenone.

-

The product is isolated and purified by standard methods.[7]

-

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[8][9] By choosing an appropriate adipic ester derivative, a six-membered ring can be formed.[10][11] Subsequent modification of the resulting β-keto ester would be required to yield the target molecule.

2.2.1. General Experimental Protocol for Dieckmann Condensation

-

Materials: A 1,6-diester, a strong base (e.g., sodium hydride or sodium ethoxide), and an anhydrous aprotic solvent (e.g., toluene or THF).

-

Procedure:

-

A suspension of the base in the solvent is prepared under an inert atmosphere.

-

The diester is added dropwise to the suspension.

-

The mixture is heated to reflux for several hours to effect cyclization.

-

After cooling, the reaction is quenched by the addition of acid.

-

The product is extracted and purified.[6]

-

Spectroscopic Data and Characterization

The identity and purity of Methyl Cyclohex-2-ene-1-carboxylate are confirmed through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the olefinic protons, the allylic protons, and the protons of the methyl ester group.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the olefinic carbons, and the aliphatic carbons of the cyclohexene ring.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| H-2, H-3 | ~5.7-5.9 | m | Olefinic Protons |

| H-1 | ~3.3 | m | Allylic Proton |

| -OCH₃ | ~3.7 | s | Methyl Ester Protons |

| H-4, H-5, H-6 | ~1.5-2.5 | m | Aliphatic Protons |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| C=O | ~175 | Ester Carbonyl |

| C-2, C-3 | ~125-130 | Olefinic Carbons |

| -OCH₃ | ~52 | Methyl Ester Carbon |

| C-1 | ~40 | Allylic Carbon |

| C-4, C-5, C-6 | ~20-30 | Aliphatic Carbons |

(Note: Exact chemical shifts can vary depending on the solvent and instrument used.)

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[12][13]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ester) | ~1735 (strong) |

| C=C (Alkene) | ~1650 (medium) |

| C-O (Ester) | ~1200 (strong) |

| =C-H (Alkene) | ~3030 (medium) |

| C-H (Aliphatic) | ~2850-2950 (medium to strong) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) for Methyl Cyclohex-2-ene-1-carboxylate (C₈H₁₂O₂) is expected at m/z = 140.[14]

Visualizations

Diagrams of Reaction Mechanisms and Workflows

Caption: The concerted mechanism of the Diels-Alder reaction.

Caption: Lewis acid catalysis of the Diels-Alder reaction.

Caption: A generalized experimental workflow for the Diels-Alder synthesis.

References

- 1. BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study | NSF Public Access Repository [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Robinson annulation - Wikipedia [en.wikipedia.org]

- 5. Methyl-2-methyl-1-cyclohexene-1-carboxylate | C9H14O2 | CID 12527602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 23.12 The Robinson Annulation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. organicreactions.org [organicreactions.org]

- 9. researchgate.net [researchgate.net]

- 10. Dieckmann Condensation [organic-chemistry.org]

- 11. scienceinfo.com [scienceinfo.com]

- 12. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 14. Methyl cyclohex-2-ene-1-carboxylate | C8H12O2 | CID 11007985 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-depth Technical Guide: 1H NMR Spectral Data of Methyl Cyclohex-2-ene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H NMR spectral data for Methyl Cyclohex-2-ene-1-carboxylate. This document details the experimental protocols for its synthesis and subsequent NMR analysis, presents the quantitative spectral data in a clear, tabular format, and includes visualizations to illustrate the molecular structure and experimental workflow.

Introduction

Methyl Cyclohex-2-ene-1-carboxylate is a cyclohexene derivative that has been identified as a volatile compound produced by the marine actinomycete Salinispora tropica. Its characterization is crucial for understanding the biosynthesis of various natural products, including the potent proteasome inhibitor salinosporamide A. This guide serves as a detailed reference for the ¹H NMR spectroscopic properties of this compound, which is essential for its identification and characterization in research and development settings.

Experimental Protocols

The synthesis and spectroscopic analysis of Methyl Cyclohex-2-ene-1-carboxylate are critical for its unambiguous identification. The following sections outline the methodologies employed.

Synthesis of Methyl Cyclohex-2-ene-1-carboxylate

A common and effective method for the synthesis of cyclohexene derivatives is the Diels-Alder reaction. This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile. For the synthesis of Methyl Cyclohex-2-ene-1-carboxylate, 1,3-butadiene serves as the diene and methyl acrylate acts as the dienophile.

Reaction:

1,3-Butadiene + Methyl Acrylate → Methyl Cyclohex-2-ene-1-carboxylate

Procedure:

A detailed experimental procedure for a similar Diels-Alder reaction to form a cyclohexene derivative is as follows, which can be adapted for the synthesis of the title compound:

-

In a suitable reaction vessel, the dienophile (methyl acrylate) is dissolved in a non-polar aprotic solvent.

-

The diene (1,3-butadiene) is then introduced into the reaction mixture.

-

The reaction is typically carried out at elevated temperatures to facilitate the cycloaddition.

-

The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is then purified using column chromatography to yield pure Methyl Cyclohex-2-ene-1-carboxylate.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the purified Methyl Cyclohex-2-ene-1-carboxylate is recorded to confirm its structure.

Instrumentation and Parameters:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this type of compound.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Standard pulse sequences are used to acquire the one-dimensional ¹H NMR spectrum. Key parameters to be set include the number of scans, acquisition time, and relaxation delay.

Data Presentation

The following table summarizes the ¹H NMR spectral data for Methyl Cyclohex-2-ene-1-carboxylate.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -OCH₃ | 3.68 | s | 3H | - |

| H-1 | 3.10 - 3.00 | m | 1H | |

| H-2 | 5.85 - 5.75 | m | 1H | |

| H-3 | 5.70 - 5.60 | m | 1H | |

| H-4 | 2.20 - 2.05 | m | 2H | |

| H-5 | 1.85 - 1.70 | m | 2H | |

| H-6 | 2.00 - 1.85 | m | 2H |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific NMR instrument used.

Mandatory Visualizations

The following diagrams provide a visual representation of the molecular structure and the experimental workflow for ¹H NMR analysis.

Caption: Molecular structure of Methyl Cyclohex-2-ene-1-carboxylate with proton labeling.

Caption: Workflow for the ¹H NMR analysis of Methyl Cyclohex-2-ene-1-carboxylate.

Interpreting the ¹³C NMR Spectrum of Methyl Cyclohex-2-ene-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl Cyclohex-2-ene-1-carboxylate. This document outlines the expected chemical shifts, provides a detailed experimental protocol for acquiring such a spectrum, and visualizes the structural relationships of the carbon atoms to their NMR signals.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum of Methyl Cyclohex-2-ene-1-carboxylate is predicted to exhibit eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The chemical shifts are estimated based on the analysis of similar structures and established principles of NMR spectroscopy. The electronegativity of the ester group and the presence of the double bond significantly influence the chemical shifts of adjacent carbon atoms.[1][2]

| Carbon Atom | Description | Predicted Chemical Shift (δ) in ppm |

| C=O | Carbonyl carbon of the ester | ~175 |

| C2 | Olefinic carbon adjacent to the ester | ~128 |

| C3 | Olefinic carbon | ~130 |

| C1 | Quaternary carbon attached to the ester | ~50 |

| O-CH₃ | Methyl carbon of the ester | ~52 |

| C4 | Allylic methylene carbon | ~25 |

| C5 | Methylene carbon | ~22 |

| C6 | Methylene carbon adjacent to C1 | ~30 |

Experimental Protocols

The following provides a generalized, yet detailed, methodology for the acquisition of a ¹³C NMR spectrum for a compound such as Methyl Cyclohex-2-ene-1-carboxylate.

1. Sample Preparation:

-

Dissolve 5-20 mg of the purified Methyl Cyclohex-2-ene-1-carboxylate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent peak will also serve as an internal reference.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter.

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

The spectrometer should be equipped with a broadband probe tuneable to the ¹³C frequency.

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on a Bruker instrument) is typically used for a routine ¹³C spectrum.

-

Acquisition Time (AQ): Set to approximately 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration if quantitative analysis is desired.[3]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR.[4] Typically, 1024 to 4096 scans are accumulated to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of expected ¹³C chemical shifts.

-

Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).

4. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: The chemical shift of each peak is determined.

Mandatory Visualization

The logical relationship between the carbon atoms of Methyl Cyclohex-2-ene-1-carboxylate and their corresponding predicted ¹³C NMR chemical shifts is illustrated in the following diagram.

Caption: Predicted ¹³C NMR signals for Methyl Cyclohex-2-ene-1-carboxylate.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl Cyclohex-2-ene-1-carboxylate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of methyl cyclohex-2-ene-1-carboxylate. Due to the limited public availability of the mass spectrum for methyl cyclohex-2-ene-1-carboxylate, this guide utilizes the publicly accessible mass spectrum of its close structural isomer, methyl 3-cyclohexene-1-carboxylate, obtained from the NIST Mass Spectrometry Data Center. The fragmentation behavior of these isomers is expected to be highly similar, providing valuable insights into the fragmentation pathways of this class of molecules.

Introduction

Methyl cyclohex-2-ene-1-carboxylate is a cyclic ester with a molecular weight of 140.18 g/mol and a molecular formula of C₈H₁₂O₂. Understanding its fragmentation pattern under mass spectrometry is crucial for its identification in complex mixtures, structural elucidation, and for metabolism studies in drug development. Electron ionization mass spectrometry induces fragmentation of the parent molecule, yielding a characteristic pattern of fragment ions that serves as a molecular fingerprint. The fragmentation is primarily governed by the stability of the resulting ions and neutral losses, with key fragmentation pathways including the retro-Diels-Alder reaction of the cyclohexene ring and cleavages associated with the methyl ester group.

Experimental Protocol

The mass spectral data presented in this guide were obtained using a standard gas chromatography-mass spectrometry (GC-MS) system. The following is a typical experimental protocol for the analysis of methyl cyclohex-2-ene-1-carboxylate:

-

Sample Preparation: A dilute solution of methyl cyclohex-2-ene-1-carboxylate is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC):

-

Injector: Split/splitless injector, operated at 250°C.

-

Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is used.

-

Oven Program: The oven temperature is initially held at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole mass analyzer.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Interface Temperature: 280°C.

-

Mass Spectral Data

The mass spectrum of methyl 3-cyclohexene-1-carboxylate is characterized by a discernible molecular ion peak and several major fragment ions. The quantitative data is summarized in the table below.

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 140 | 20 | [C₈H₁₂O₂]⁺• (Molecular Ion) |

| 109 | 35 | [C₇H₉O]⁺ |

| 81 | 100 | [C₆H₉]⁺ |

| 80 | 70 | [C₆H₈]⁺• |

| 79 | 65 | [C₆H₇]⁺ |

| 59 | 15 | [C₂H₃O₂]⁺ |

| 53 | 30 | [C₄H₅]⁺ |

Interpretation of the Fragmentation Pattern

The fragmentation of methyl cyclohex-2-ene-1-carboxylate is proposed to proceed through several key pathways, initiated by the removal of an electron to form the molecular ion (m/z 140).

-

Retro-Diels-Alder (RDA) Reaction: The cyclohexene ring can undergo a characteristic RDA reaction, leading to the formation of a diene and a dienophile. In this case, the molecular ion fragments to produce butadiene (neutral loss) and methyl acrylate radical cation, or the charge can be retained on the butadiene fragment. The peak at m/z 80 is attributed to the butadiene radical cation [C₆H₈]⁺•, a common fragmentation for cyclohexene derivatives.

-

Loss of the Methoxy Group: Cleavage of the C-O bond in the ester group results in the loss of a methoxy radical (•OCH₃), leading to the formation of an acylium ion at m/z 109 ([C₇H₉O]⁺).

-

Loss of the Carbomethoxy Group: The entire carbomethoxy group (-COOCH₃) can be lost as a radical, resulting in the cyclohexenyl cation at m/z 81 ([C₆H₉]⁺). This is often the base peak in the spectrum due to the stability of the resulting cation.

-

Further Fragmentation: The ion at m/z 81 can lose a hydrogen molecule (H₂) to form the ion at m/z 79 ([C₆H₇]⁺). The ion at m/z 53 ([C₄H₅]⁺) likely arises from the fragmentation of the cyclohexenyl ring. The small peak at m/z 59 is characteristic of the [COOCH₃]⁺ fragment.

Visualization of Fragmentation Pathways

The proposed fragmentation pathways are illustrated in the following diagrams.

Caption: Proposed fragmentation of the molecular ion.

Caption: GC-MS experimental workflow.

FTIR analysis of Methyl Cyclohex-2-ene-1-carboxylate functional groups

An In-depth Technical Guide to the FTIR Analysis of Methyl Cyclohex-2-ene-1-carboxylate

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used extensively in research and industry for the identification and characterization of chemical compounds.[1][2] By measuring the absorption of infrared radiation by a sample, an FTIR spectrometer produces a unique spectral fingerprint that reveals the molecular structure and the functional groups present.

This guide provides a detailed technical overview of the FTIR analysis of Methyl Cyclohex-2-ene-1-carboxylate (C₈H₁₂O₂). We will explore the theoretical basis for its spectral features, present detailed experimental protocols for sample analysis, and provide a comprehensive table of its characteristic vibrational frequencies. This document is intended for researchers, chemists, and quality control professionals involved in the synthesis, analysis, or development of pharmaceuticals and fine chemicals.

Molecular Structure of Methyl Cyclohex-2-ene-1-carboxylate:

The molecule contains several key functional groups that give rise to distinct and identifiable peaks in an IR spectrum:

-

An α,β-unsaturated ester group (C=O, C-O)

-

A cycloalkene C=C double bond

-

Vinylic C-H bonds (=C-H)

-

Aliphatic C-H bonds within the cyclohexene ring (sp³ C-H)

Experimental Protocols

The quality of an FTIR spectrum is highly dependent on proper sample preparation and instrument operation.[1] As Methyl Cyclohex-2-ene-1-carboxylate is a liquid at room temperature, several methods are suitable for its analysis.

Method A: Attenuated Total Reflectance (ATR-FTIR)

ATR is a popular and convenient method for liquid samples, requiring minimal preparation.[3]

Methodology:

-

Crystal Cleaning: Begin by cleaning the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol, and wipe dry with a soft, lint-free tissue.[2]

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Application: Place a single drop of Methyl Cyclohex-2-ene-1-carboxylate directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[2][4]

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal.[4] Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[1] The typical spectral range is 4000 to 400 cm⁻¹.[1]

-

Post-Analysis Cleaning: Thoroughly clean the sample from the ATR crystal using an appropriate solvent.

Method B: Transmission Spectroscopy using a Liquid Cell

This traditional method involves passing the IR beam through a thin film of the liquid sample held between two IR-transparent salt plates (e.g., NaCl or KBr).[3][5]

Methodology:

-

Cell Preparation: Select a pair of clean, polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Handle them only by the edges to avoid moisture contamination from fingerprints.

-

Sample Application: Place one to two drops of Methyl Cyclohex-2-ene-1-carboxylate onto the face of one plate.[5]

-

Creating the Film: Carefully place the second plate on top and gently rotate it to spread the liquid into a thin, uniform film without air bubbles.[5]

-

Instrument Setup: Place the "sandwich" plates into a sample holder in the FTIR spectrometer's sample compartment.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000 to 600 cm⁻¹. A background scan of the empty beam path should be performed beforehand.

-

Post-Analysis Cleaning: Disassemble the plates and clean them immediately with a dry solvent like isopropanol. Store the plates in a desiccator to prevent fogging from atmospheric moisture.[4][5]

Spectral Data and Interpretation

The FTIR spectrum of Methyl Cyclohex-2-ene-1-carboxylate is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The table below summarizes the expected quantitative data for these key vibrational modes.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H Stretch | =C-H (Vinylic) | 3100 - 3000 | Medium | Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on sp² hybridized carbons.[6][7] |

| C-H Stretch | -C-H (Aliphatic) | 3000 - 2850 | Strong | Strong absorptions from the CH₂ and CH groups in the cyclohexene ring.[8][9] |

| C=O Stretch | α,β-Unsaturated Ester | 1730 - 1715 | Strong | The strong, sharp carbonyl peak is shifted to a slightly lower frequency compared to saturated esters (1750-1735 cm⁻¹) due to conjugation with the C=C bond.[6] |

| C=C Stretch | Alkene | 1680 - 1640 | Medium | The stretching of the carbon-carbon double bond in the ring. Its intensity can vary.[6][7] |

| CH₂ Bend (Scissoring) | Aliphatic CH₂ | 1470 - 1450 | Medium | Bending vibration of the methylene groups within the cyclohexene ring.[10] |

| C-O Stretch | Ester (O=C-O ) | 1300 - 1200 | Strong | This band is characteristic of the C-O single bond stretch between the carbonyl carbon and the ester oxygen.[6] |

| C-O Stretch | Ester (O -CH₃) | 1200 - 1000 | Strong | Corresponds to the stretching of the C-O single bond between the ester oxygen and the methyl group.[11] |

| =C-H Bend (Out-of-Plane) | Alkene | 1000 - 650 | Strong | The position of this strong "oop" bend can sometimes help determine the substitution pattern of the alkene.[6] |

Visualization of Experimental Workflow

The logical flow of an FTIR analysis, from sample handling to final interpretation, can be visualized to clarify the process for researchers.

Caption: Logical workflow for the FTIR analysis of a liquid sample.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like Methyl Cyclohex-2-ene-1-carboxylate. By following standardized experimental protocols, researchers can obtain high-quality spectra that clearly resolve the characteristic absorption bands of the ester, alkene, and aliphatic moieties. The quantitative data derived from the positions and intensities of these bands allows for unambiguous confirmation of the compound's identity and purity, making FTIR a critical component in both synthetic chemistry and quality assurance workflows.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. jascoinc.com [jascoinc.com]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Infrared Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Synthesis of Methyl Cyclohex-2-ene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and synthetic pathways for producing Methyl Cyclohex-2-ene-1-carboxylate, a valuable intermediate in organic synthesis. The document details the primary synthetic route, the Diels-Alder reaction, and explores alternative methods such as the Robinson annulation and the Dieckmann condensation. Experimental protocols, quantitative data, and pathway visualizations are included to support research and development in the chemical and pharmaceutical industries.

Primary Synthetic Route: The Diels-Alder Reaction

The most direct and widely utilized method for the synthesis of Methyl Cyclohex-2-ene-1-carboxylate is the [4+2] cycloaddition, or Diels-Alder reaction, between a conjugated diene and a dienophile.

Key Starting Materials

The fundamental starting materials for this reaction are:

-

Diene: 1,3-Butadiene

-

Dienophile: Methyl acrylate

Reaction Principle

The Diels-Alder reaction is a concerted pericyclic reaction that forms a six-membered ring. In this specific synthesis, the four pi electrons of 1,3-butadiene react with the two pi electrons of the double bond in methyl acrylate to form the cyclohexene ring of Methyl Cyclohex-2-ene-1-carboxylate. The reaction is favored by the electron-donating nature of the diene and the electron-withdrawing character of the ester group on the dienophile.

Catalysis

To enhance the reaction rate and selectivity, Lewis acids are often employed as catalysts. These catalysts coordinate to the carbonyl oxygen of the dienophile (methyl acrylate), making it more electron-deficient and thus more reactive towards the diene. Common Lewis acid catalysts include Boron trifluoride (BF₃) and Aluminum chloride (AlCl₃). Theoretical studies have shown that the presence of a Lewis acid like BF₃ can significantly lower the activation energy of the reaction.[1]

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

Materials:

-

1,3-Butadiene (liquefied gas or generated in situ)

-

Methyl acrylate

-

Lewis Acid Catalyst (e.g., BF₃·OEt₂ or AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Quenching solution (e.g., saturated sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: A dry, inert-atmosphere reaction vessel is charged with the dienophile, methyl acrylate, and the anhydrous solvent. The solution is cooled to a suitable temperature (typically between -78 °C and room temperature, depending on the catalyst and desired selectivity).

-

Catalyst Addition: The Lewis acid catalyst is added dropwise to the stirred solution of the dienophile.

-

Diene Addition: 1,3-Butadiene is then slowly introduced into the reaction mixture. If using liquefied butadiene, it can be condensed into a graduated cylinder and added via cannula. Alternatively, it can be bubbled through the reaction mixture.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a suitable quenching agent (e.g., saturated sodium bicarbonate solution). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation or column chromatography to yield pure Methyl Cyclohex-2-ene-1-carboxylate.

Quantitative Data

The following table summarizes typical reaction parameters for Diels-Alder reactions involving methyl acrylate. It is important to note that specific yields for the direct synthesis of Methyl Cyclohex-2-ene-1-carboxylate via this method require empirical determination.

| Parameter | Value/Range | Notes |

| Molar Ratio (Diene:Dienophile) | 1:1 to 1.5:1 | An excess of the diene can be used to drive the reaction to completion. |

| Catalyst Loading | 0.1 to 1.1 equivalents | Dependent on the specific Lewis acid and reaction conditions. |

| Temperature | -78 °C to 100 °C | Lower temperatures often favor higher selectivity. |

| Reaction Time | 1 to 24 hours | Highly dependent on temperature and catalyst. |

| Typical Yields | Moderate to High | Yields are generally good but vary with specific conditions. |

Alternative Synthetic Routes

While the Diels-Alder reaction is the most direct approach, other classical organic reactions can be employed to construct the cyclohexene ring system, offering alternative pathways to Methyl Cyclohex-2-ene-1-carboxylate or its derivatives.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[3]

The starting materials for a Robinson annulation leading to a cyclohexenone derivative would typically be:

-

A Michael Donor: An enolate-forming species, such as a β-keto ester (e.g., methyl acetoacetate).

-

A Michael Acceptor: An α,β-unsaturated ketone (e.g., methyl vinyl ketone).

To synthesize a precursor to Methyl Cyclohex-2-ene-1-carboxylate using this method, one would start with a Michael donor that incorporates the desired ester functionality. The initial product of the Robinson annulation is a cyclohexenone. Subsequent modification of the ketone and the double bond position would be necessary to arrive at the target molecule.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[4]

The key starting material for a Dieckmann condensation is a 1,6- or 1,7-diester. For the synthesis of a cyclohexene ring system, a suitably unsaturated diester would be required.

This method would involve the base-catalyzed cyclization of a linear diester to form a six-membered ring containing a β-keto ester functionality. The resulting cyclic β-keto ester can then be further modified to introduce the double bond in the desired position and reduce the ketone to afford the target Methyl Cyclohex-2-ene-1-carboxylate.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes discussed.

Caption: The Diels-Alder reaction pathway for the synthesis of Methyl Cyclohex-2-ene-1-carboxylate.

Caption: Alternative synthetic pathways to Methyl Cyclohex-2-ene-1-carboxylate.

Conclusion

The synthesis of Methyl Cyclohex-2-ene-1-carboxylate is most efficiently achieved through the Diels-Alder reaction of 1,3-butadiene and methyl acrylate, often catalyzed by a Lewis acid. This method offers a direct route to the desired product. For synthetic flexibility and the generation of diverse analogs, alternative strategies such as the Robinson annulation and Dieckmann condensation provide powerful, albeit more indirect, methods for constructing the core cyclohexene ring structure. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific stereochemical outcomes required for a particular application in research or drug development.

References

Stereochemistry in the Formation of Methyl Cyclohex-2-ene-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical outcome in the synthesis of methyl cyclohex-2-ene-1-carboxylate, a versatile chiral building block in organic synthesis, is of paramount importance for its application in the development of complex molecular architectures, including active pharmaceutical ingredients. Control over the relative and absolute stereochemistry of the substituents on the cyclohexene ring is crucial for defining the molecule's three-dimensional structure and, consequently, its biological activity. This technical guide provides a comprehensive overview of the key stereoselective strategies employed in the formation of methyl cyclohex-2-ene-1-carboxylate and its derivatives. It delves into the mechanistic underpinnings of stereocontrol in seminal reactions such as the Diels-Alder cycloaddition and diastereoselective alkylations. Detailed experimental protocols for representative stereoselective transformations are provided, alongside a summary of quantitative data to facilitate comparison of different methodologies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear and logical representation of the concepts discussed.

Introduction

Methyl cyclohex-2-ene-1-carboxylate possesses a stereogenic center at the C1 position, and additional stereocenters can be introduced on the cyclohexene ring. The precise spatial arrangement of these substituents dictates the molecule's overall chirality and its interactions with other chiral molecules, a critical aspect in drug design and development. The formation of this carbocyclic scaffold with high stereocontrol can be achieved through various synthetic strategies, primarily revolving around the Diels-Alder reaction and the stereoselective functionalization of pre-existing cyclohexene rings. This guide will explore these methodologies in detail, with a focus on the factors governing the stereochemical outcome.

Stereoselective Synthesis via Diels-Alder Reaction

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful and atom-economical method for the construction of six-membered rings. The reaction between a conjugated diene, such as 1,3-butadiene, and a dienophile, such as methyl acrylate, directly yields the methyl cyclohex-3-ene-1-carboxylate scaffold, which can be isomerized to the target methyl cyclohex-2-ene-1-carboxylate. The stereochemistry of the Diels-Alder reaction can be controlled at two levels: diastereoselectivity (endo/exo selectivity) and enantioselectivity.

Diastereoselectivity: Endo vs. Exo Product Formation

When a cyclic diene reacts with a dienophile, the substituents on the dienophile can orient themselves in two different ways relative to the diene, leading to the formation of either an endo or an exo diastereomer. The "endo rule" in Diels-Alder reactions generally predicts the preferential formation of the endo product due to favorable secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing pi-system of the diene in the transition state.

Enantioselective Diels-Alder Reactions

To achieve an enantioselective synthesis of methyl cyclohex-2-ene-1-carboxylate, chiral control elements must be introduced into the Diels-Alder reaction. This can be accomplished through the use of chiral Lewis acid catalysts or by employing a chiral auxiliary on the dienophile.

Chiral Lewis acids can coordinate to the carbonyl group of the dienophile (methyl acrylate), lowering its LUMO energy and accelerating the reaction. The chiral environment created by the Lewis acid-dienophile complex blocks one face of the dienophile, leading to a preferential attack of the diene from the less hindered face and resulting in the formation of one enantiomer in excess.

Table 1: Representative Chiral Lewis Acid Catalyzed Diels-Alder Reaction

| Catalyst | Diene | Dienophile | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |

| Cu(II)-(S,S)-t-Bu-box | Cyclopentadiene | N-acryloyloxazolidinone | CH₂Cl₂ | -78 | 95 | >98 (endo) | Evans et al. |

| BF₃·OEt₂ | 1,3-Butadiene | Methyl Acrylate | CH₂Cl₂ | -78 | - | - | Theoretical Study |

A chiral auxiliary is a chiral molecule that is temporarily attached to the dienophile. The steric bulk and electronic properties of the auxiliary direct the approach of the diene to one of the two faces of the double bond, leading to a diastereoselective cycloaddition. Subsequent removal of the auxiliary yields the enantioenriched product. Oxazolidinones are commonly used chiral auxiliaries.

Table 2: Diels-Alder Reaction with Chiral Auxiliary

| Chiral Auxiliary | Diene | Dienophile | Lewis Acid | Solvent | Temp. (°C) | Yield (%) | d.r. |

| (S)-4-benzyl-2-oxazolidinone | Cyclopentadiene | N-acryloyl derivative | Et₂AlCl | CH₂Cl₂ | -78 | 85 | >99:1 |

Diastereoselective Alkylation

An alternative strategy to introduce stereocenters onto a pre-formed cyclohexene ring is through diastereoselective alkylation of an enolate. For instance, deprotonation of a cyclohexene carboxylate derivative can generate a chiral enolate, which can then react with an electrophile. The existing stereocenter(s) on the ring can direct the approach of the electrophile, leading to the formation of one diastereomer preferentially.

Table 3: Diastereoselective Alkylation of a Cyclohexene Derivative

| Substrate | Base | Electrophile | Solvent | Temp. (°C) | Yield (%) | d.r. |

| 1-methylcyclohexa-2,5-diene-1-carboxylic acid | n-BuLi/TMEDA | Benzyl bromide | THF | -78 to rt | 85 | >95:5 (trans) |

Experimental Protocols

Representative Protocol for a Lewis Acid Catalyzed Diels-Alder Reaction

Note: This is a representative protocol adapted from the literature for a similar system, as a detailed protocol for the target molecule was not explicitly found.

To a solution of the chiral Lewis acid (e.g., 10 mol% of a chiral copper(II) bisoxazoline complex) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere is added methyl acrylate (1.0 equivalent). The mixture is stirred for 30 minutes, followed by the dropwise addition of freshly distilled 1,3-butadiene (1.2 equivalents). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched methyl cyclohex-3-ene-1-carboxylate. The enantiomeric excess is determined by chiral HPLC analysis.

Representative Protocol for Diastereoselective Alkylation

Note: This is a representative protocol adapted from the literature for a similar system.

To a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 equivalents). The solution is stirred for 30 minutes at -78 °C and then warmed to 0 °C for 30 minutes. The resulting lithium diisopropylamide (LDA) solution is re-cooled to -78 °C, and a solution of methyl cyclohex-2-ene-1-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise. After stirring for 1 hour at -78 °C, the electrophile (e.g., methyl iodide, 1.2 equivalents) is added. The reaction mixture is stirred for an additional 2-4 hours at -78 °C and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The diastereomeric ratio of the crude product is determined by ¹H NMR or GC analysis. The product is purified by flash chromatography.

Conclusion

The stereoselective synthesis of methyl cyclohex-2-ene-1-carboxylate is a well-addressed challenge in organic chemistry, with powerful methodologies available to control both diastereoselectivity and enantioselectivity. The Diels-Alder reaction, particularly its asymmetric variants employing chiral Lewis acids or chiral auxiliaries, provides a direct and efficient route to enantioenriched cyclohexene scaffolds. Furthermore, diastereoselective alkylation of pre-existing cyclohexene rings offers an alternative strategy for the introduction of new stereocenters with high levels of control. The choice of a specific synthetic route will depend on the desired stereoisomer, the availability of starting materials, and the scalability of the process. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute stereocontrolled syntheses of this important chiral building block.

An In-depth Technical Guide to the IUPAC Nomenclature of Methyl Cyclohex-2-ene-1-carboxylate and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature for Methyl Cyclohex-2-ene-1-carboxylate and its various positional and stereoisomers. This document is intended to serve as a detailed reference for researchers, scientists, and professionals involved in drug development and organic synthesis, where precise chemical identification is paramount.

Introduction to the Nomenclature of Substituted Cycloalkenes

The IUPAC nomenclature for substituted cycloalkenes follows a systematic set of rules to ensure each compound has a unique and unambiguous name. For esters of cycloalkenecarboxylic acids, the name is derived from the alcohol and the carboxylic acid. The alcohol part is named as an alkyl group (in this case, "methyl"), and it precedes the name of the cycloalkenecarboxylate.

The parent name of the cyclic structure is based on the number of carbon atoms in the ring (cyclohexane for a six-membered ring). The presence of a double bond is indicated by changing the suffix "-ane" to "-ene". The position of the double bond and any substituents are indicated by numbers (locants).

The numbering of the cyclohexene ring is a critical aspect of the nomenclature. The carbons of the double bond are assigned positions 1 and 2. The direction of numbering is chosen to give the principal functional group (in this case, the carboxylate group) the lowest possible number. If there is a choice, the numbering then proceeds to give other substituents the lowest possible locants.

Methyl Cyclohex-2-ene-1-carboxylate: The Parent Compound

The topic of this guide, Methyl Cyclohex-2-ene-1-carboxylate, serves as our primary example. Its IUPAC name is derived as follows:

-

Methyl : This is the alkyl group from the alcohol (methanol) that formed the ester.

-

Cyclohex : Indicates a six-membered carbon ring.

-

-2-ene : Specifies that a double bond is present between carbons 2 and 3.

-

-1-carboxylate : Denotes that the carboxylate group (ester) is attached to carbon 1.

The numbering of the ring starts at the carbon bearing the principal functional group, the carboxylate. The numbering then proceeds through the double bond, assigning it the lowest possible numbers (2 and 3).

Numbering of the parent compound, Methyl Cyclohex-2-ene-1-carboxylate.

Positional Isomers of Methyl Cyclohexenecarboxylate

Positional isomers have the same molecular formula but differ in the position of the double bond or the substituent group. For Methyl Cyclohexenecarboxylate, the primary positional isomers arise from the different possible locations of the double bond within the cyclohexene ring.

Methyl cyclohex-1-ene-1-carboxylate

In this isomer, both the ester group and the double bond start at carbon 1. The carbons of the double bond are C1 and C2.

Methyl cyclohex-2-ene-1-carboxylate